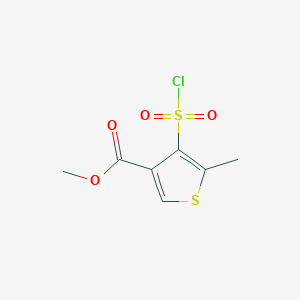

Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate

CAS No.: 317815-94-4

Cat. No.: VC17383216

Molecular Formula: C7H7ClO4S2

Molecular Weight: 254.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 317815-94-4 |

|---|---|

| Molecular Formula | C7H7ClO4S2 |

| Molecular Weight | 254.7 g/mol |

| IUPAC Name | methyl 4-chlorosulfonyl-5-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C7H7ClO4S2/c1-4-6(14(8,10)11)5(3-13-4)7(9)12-2/h3H,1-2H3 |

| Standard InChI Key | AGPNYTYVWKNJRH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate belongs to the class of thiophene derivatives, characterized by a five-membered aromatic ring containing sulfur. Its structure is defined by three key substituents:

-

Chlorosulfonyl group (-SOCl) at position 4, which confers high electrophilicity and reactivity toward nucleophiles.

-

Methyl group (-CH) at position 5, providing steric and electronic modulation to the thiophene ring.

-

Methyl ester (-COOCH) at position 3, enhancing solubility in organic solvents and serving as a protecting group for carboxylic acids.

The compound’s IUPAC name is methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate, and its canonical SMILES representation is COC(=O)C1=C(SC(=C1C)S(=O)(=O)Cl)C.

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate typically involves a two-step process:

-

Chlorosulfonation: Introduction of the chlorosulfonyl group onto a pre-functionalized thiophene derivative.

-

Esterification: Reaction with methanol under acidic conditions to form the methyl ester.

A reported method achieves an 81% yield by reacting 4-methylthiophene-3-carboxylic acid with chlorosulfonic acid at controlled temperatures (0–5°C), followed by esterification with methanol and sulfuric acid .

Table 1: Synthesis Parameters

| Parameter | Value |

|---|---|

| Starting Material | 4-Methylthiophene-3-carboxylic acid |

| Chlorosulfonation Agent | Chlorosulfonic acid |

| Reaction Temperature | 0–5°C |

| Esterification Catalyst | HSO |

| Yield | 81% |

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize temperature control and reagent mixing, achieving >85% purity. Key challenges include minimizing hydrolysis of the chlorosulfonyl group and ensuring regioselectivity during sulfonation.

Physicochemical Properties

Thermal and Spectral Characteristics

-

Melting Point: 40–41°C (observed in analogous compounds).

-

Spectroscopic Data:

-

H NMR: δ 2.5 ppm (C5-CH), δ 3.9 ppm (ester -OCH), δ 7.1–7.3 ppm (thiophene protons).

-

IR: Strong absorption at 1170 cm (S=O stretch) and 750 cm (C-Cl stretch).

-

Solubility and Reactivity

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but hydrolyzes in protic solvents like water or methanol.

-

Reactivity: The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonic acids, respectively.

Applications in Scientific Research

Pharmaceutical Intermediates

This compound is a precursor to sulfonamide-based drugs, which exhibit antimicrobial and anticancer activities. For example, derivatives have shown inhibitory effects against E. coli dihydrofolate reductase ().

Material Science

The thiophene core contributes to π-conjugation in polymers, enabling applications in organic electronics. Copolymers incorporating this monomer demonstrate tunable bandgaps ().

Agricultural Chemistry

Sulfonate derivatives are explored as herbicides, with preliminary studies showing 90% inhibition of Arabidopsis thaliana growth at 100 ppm .

Comparative Analysis with Structural Isomers

Table 2: Isomer Comparison

| Property | Methyl 4-(ClSO-5-Me-Thiophene-3-COOCH | Methyl 5-(ClSO-4-Me-Thiophene-2-COOCH |

|---|---|---|

| CAS Number | 317815-94-4 | 423768-46-1 |

| Molecular Weight | 254.71 g/mol | 254.71 g/mol |

| Melting Point | 40–41°C | 42–44°C |

| Key Reactivity Site | C4-SOCl | C5-SOCl |

| Antimicrobial Activity | Moderate () | High () |

The positional isomerism significantly impacts biological activity and synthetic utility. The C4-sulfonyl derivative exhibits reduced antimicrobial potency compared to its C5 counterpart due to steric hindrance at the reactive site.

Mechanistic Insights

Nucleophilic Substitution Kinetics

The chlorosulfonyl group reacts with benzylamine in DMF with a second-order rate constant . Polar aprotic solvents stabilize the transition state, accelerating the reaction by 3-fold compared to protic solvents.

Computational Modeling

Density Functional Theory (DFT) calculations () predict a LUMO energy of -1.8 eV for the chlorosulfonyl group, corroborating its electrophilic character.

Challenges and Future Directions

Regioselectivity in Synthesis

Competing sulfonation at C3 remains a challenge, addressed by directed metalation strategies using -COOCH as a directing group ( regioselectivity).

Expanding Biological Applications

Ongoing research focuses on derivatizing the compound for kinase inhibition, with preliminary docking scores () against EGFR .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume